

A Head-to-Head Comparison: T-1105 (Favipiravir) and Ribavirin Against RNA Viruses

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Compound of Interest

Compound Name: **T-1105**

Cat. No.: **B1682577**

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In the landscape of antiviral therapeutics, the quest for broad-spectrum agents against RNA viruses remains a critical endeavor for global health security. This guide provides a detailed comparative analysis of two prominent antiviral compounds: **T-1105** (the non-fluorinated analogue of Favipiravir) and ribavirin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

T-1105 and ribavirin are both nucleoside analogs that interfere with viral replication, yet they exhibit distinct mechanisms and efficacy profiles against a range of RNA viruses. **T-1105**, after intracellular conversion to its active triphosphate form, primarily acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to either chain termination or lethal mutagenesis.^{[1][2]} Ribavirin's antiviral activity is multifaceted, involving the inhibition of inosine monophosphate dehydrogenase (IMPDH) which depletes intracellular guanosine triphosphate (GTP) pools, direct inhibition of viral polymerases, and induction of lethal mutagenesis.^{[3][4][5]} This guide presents a quantitative comparison of their antiviral activity and cytotoxicity, details the experimental methodologies for these assessments, and visualizes their mechanisms of action and experimental workflows.

Quantitative Performance Analysis

The following tables summarize the in vitro efficacy and cytotoxicity of **T-1105** and ribavirin against various RNA viruses. The 50% effective concentration (EC50) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

Table 1: Antiviral Activity (EC50 in μ M) of **T-1105** and Ribavirin against various RNA Viruses

Virus Family	Virus	Cell Line	T-1105 (EC50 μ M)	Ribavirin (EC50 μ M)
Orthomyxoviridae	Influenza A virus (H1N1)	MDCK	8.62	~12.3
Orthomyxoviridae	Influenza A virus (H3N2)	MDCK	4.25	>36.9
Orthomyxoviridae	Influenza B virus	MDCK	27.55	>36.9
Arenaviridae	Junin virus (Candid#1)	Vero	5 - 6	Not Specified
Arenaviridae	Pichinde virus	Vero	5 - 6	Not Specified
Arenaviridae	Tacaribe virus	Vero	5 - 6	Not Specified
Arenaviridae	Guanarito virus	Vero E6	21 - 53 (EC90)	Not Specified
Arenaviridae	Machupo virus	Vero E6	21 - 53 (EC90)	Not Specified
Bunyaviridae	Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)	Vero	6.0	40

Data compiled from multiple sources. Note that experimental conditions can influence EC50 values.[6][7][8]

Table 2: Cytotoxicity (CC50 in μ M) and Selectivity Index (SI) of **T-1105** and Ribavirin

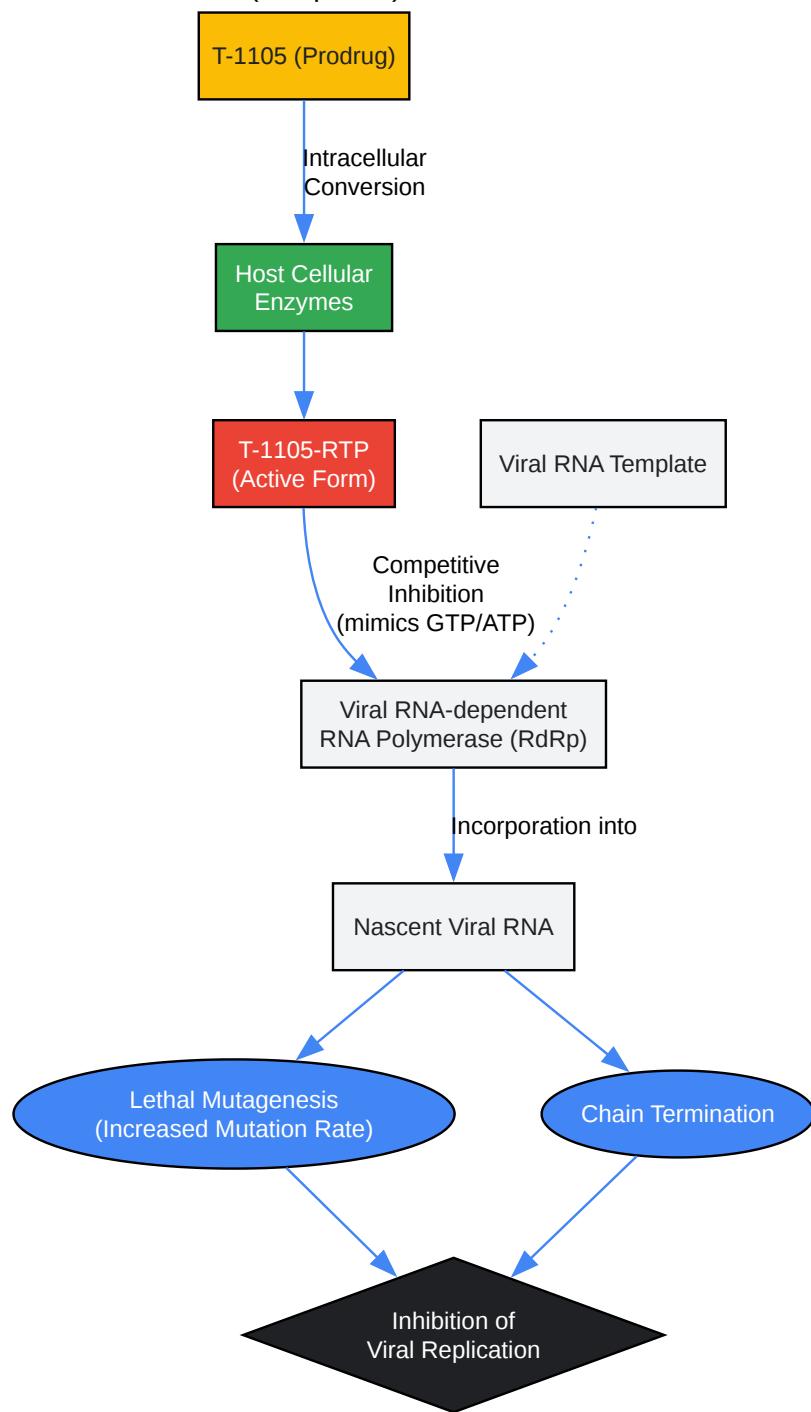
Compound	Cell Line	CC50 (µM)	Virus	SI (CC50/EC50)
T-1105 (Favipiravir)	MDCK	>2000 µg/mL (>12738 µM)	Influenza virus	>1477
Ribavirin	MDCK	560 µg/mL (~2293 µM)	Influenza virus	~417 (for EC50 of 5.5 µg/mL)
T-1105 (Favipiravir)	Vero E6	>400	SARS-CoV-2	>6.46
Ribavirin	Vero	>31.3 µg/mL (>128 µM)	SFTSV	>3.2

Data compiled from multiple sources. The Selectivity Index is a key indicator of a drug's therapeutic potential.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

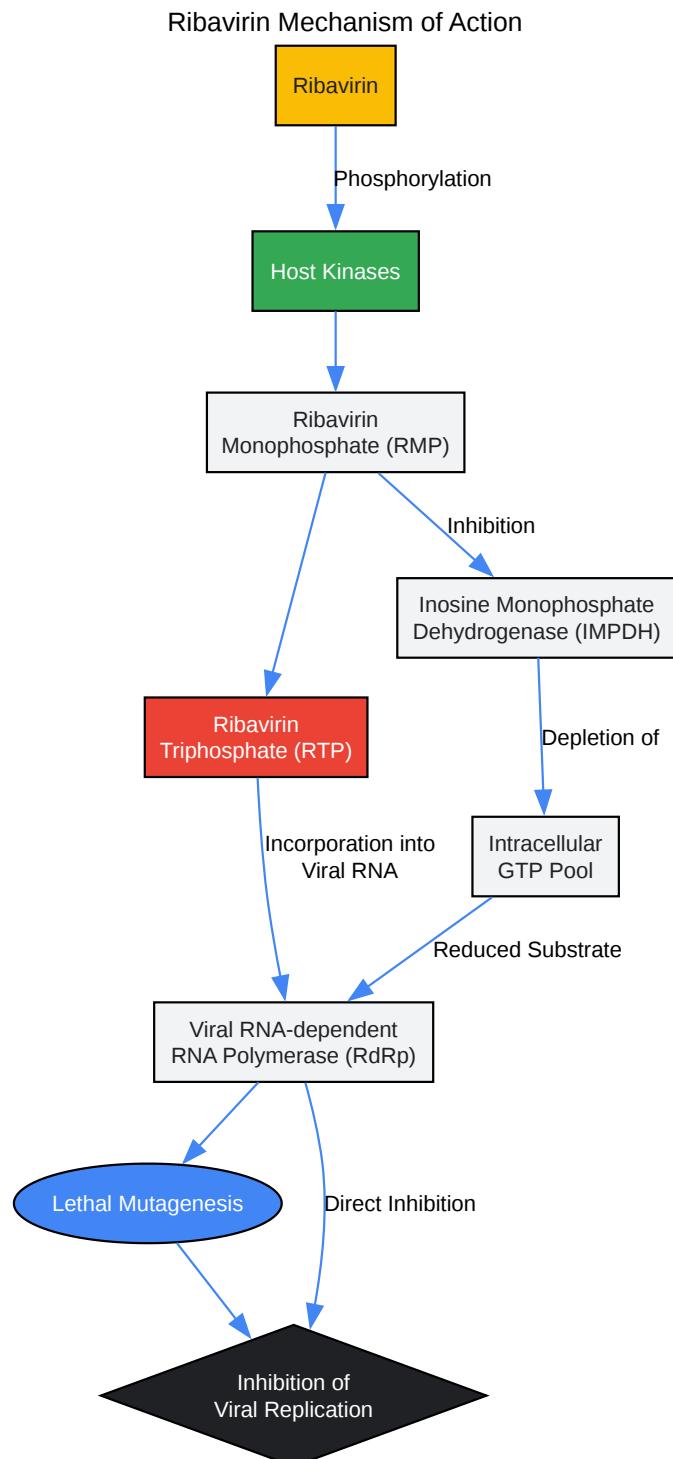
Mechanisms of Action

The primary antiviral mechanisms of **T-1105** and ribavirin are visualized below.

T-1105 (Favipiravir) Mechanism of Action

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Caption: **T-1105** is a prodrug converted to its active form, **T-1105-RTP**, which targets the viral RdRp.



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Caption: Ribavirin has multiple mechanisms, including IMPDH inhibition and lethal mutagenesis.

Experimental Protocols

Accurate and reproducible data are the cornerstones of antiviral research. The following are detailed methodologies for the key experiments cited in this guide.

Plaque Reduction Assay (for EC50 Determination)

This assay is a standard method for determining the concentration of an antiviral compound that reduces the number of viral plaques by 50%.[\[13\]](#)

1. Cell Seeding:

- Culture a suitable host cell line (e.g., MDCK for influenza, Vero for arenaviruses and bunyaviruses) in appropriate growth medium.
- The day before the assay, seed the cells into 24-well plates at a density that will form a confluent monolayer overnight (e.g., 5×10^5 cells/well).[\[13\]](#)
- Incubate plates at 37°C in a 5% CO₂ incubator.

2. Compound Preparation:

- Prepare a stock solution of the antiviral compound (**T-1105** or ribavirin) in a suitable solvent (e.g., DMSO).
- On the day of the assay, prepare serial dilutions of the compound in serum-free cell culture medium.

3. Infection and Treatment:

- Aspirate the growth medium from the confluent cell monolayers and wash once with sterile PBS.

- Prepare a virus inoculum diluted in serum-free medium to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units (PFU)/well).[13]
- In separate tubes, mix equal volumes of the diluted virus and each compound dilution. Also, prepare a virus control (virus + medium) and a cell control (medium only).
- Incubate the virus-compound mixtures for 1 hour at 37°C.[13]
- Add the mixtures to the respective wells of the cell plate and incubate for 1-2 hours at 37°C to allow for viral adsorption.[13]

4. Overlay and Incubation:

- Carefully aspirate the inoculum from each well.
- Gently add a semi-solid overlay medium (e.g., containing agarose or methylcellulose) to each well to restrict virus spread to adjacent cells.[13]
- Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[13]

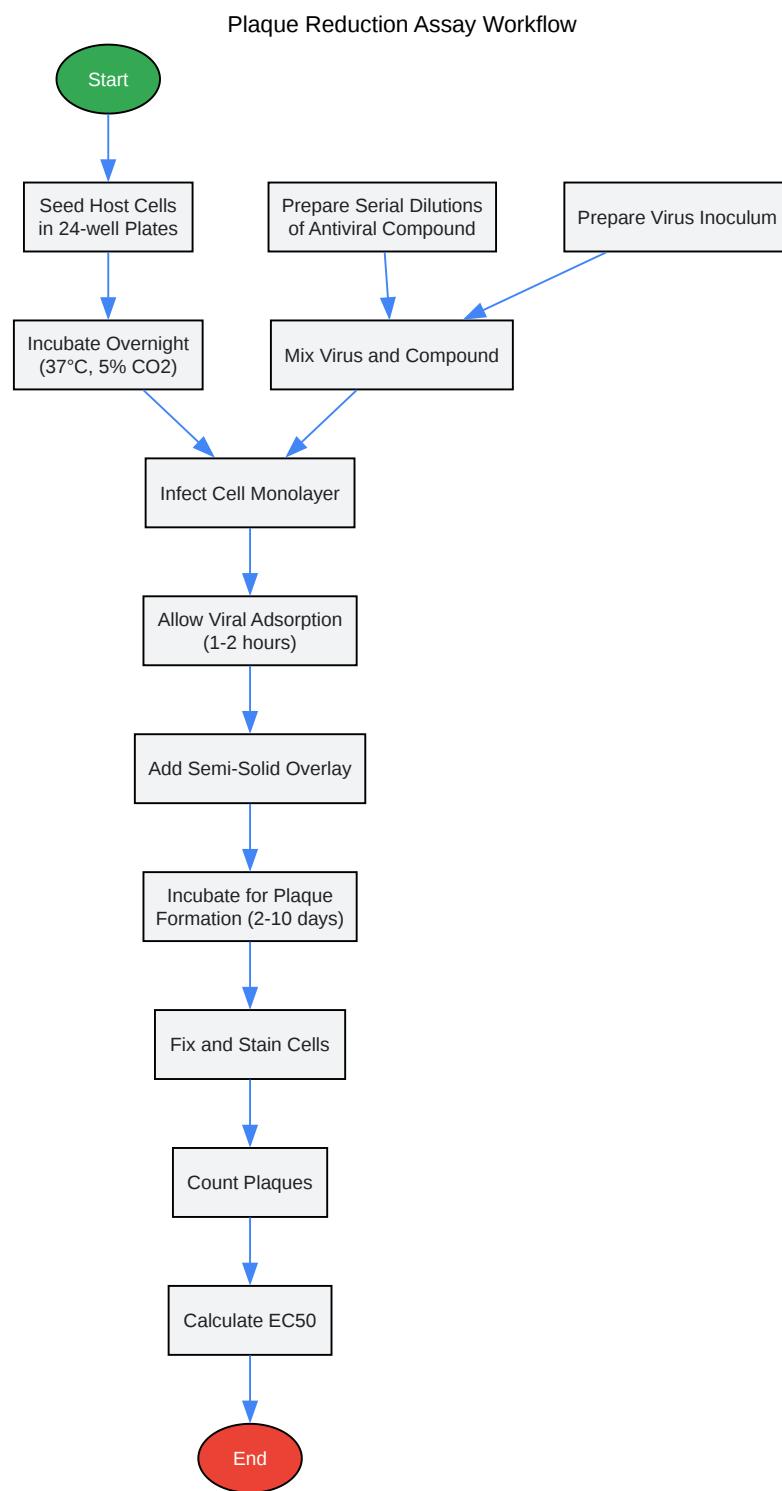
5. Plaque Visualization and Counting:

- After the incubation period, fix the cells with a fixing solution (e.g., 10% formalin) for at least 30 minutes.[13]
- Carefully remove the overlay and staining solution (e.g., 0.1% Crystal Violet) for 15-30 minutes to visualize the plaques.[13]
- Gently wash the wells with water to remove excess stain and allow the plates to air dry.
- Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, uninfected cells.[13]

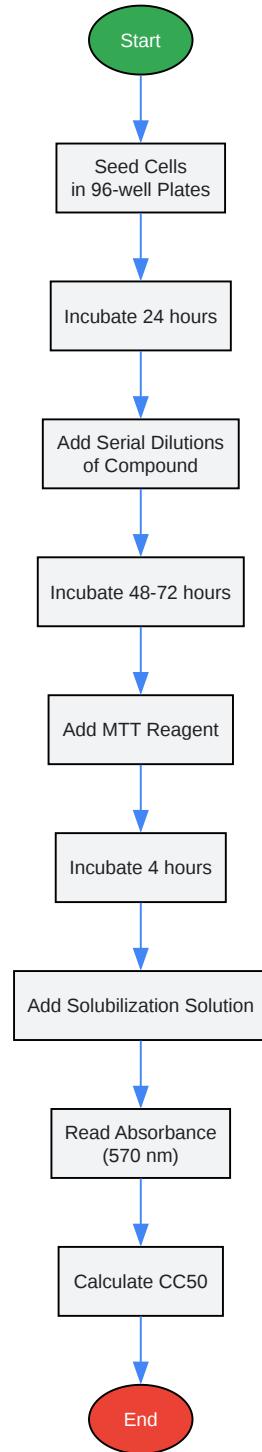
6. Data Analysis:

- Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

- The EC50 value is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting a sigmoidal dose-response curve.



MTT Cytotoxicity Assay Workflow

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